3-(pyridine-2-carbonyl)benzenesulfonyl Chloride
Description
Its molecular formula is C₁₂H₈ClNO₃S, with an estimated molecular weight of 297.72 g/mol (calculated based on structural components). The compound combines a sulfonyl chloride group (-SO₂Cl) and a pyridine ring connected via a carbonyl group, imparting unique electronic and steric properties. It is used in organic synthesis, particularly in sulfonamide formation for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-(pyridine-2-carbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-18(16,17)10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNQOSREOAWVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-2-carbonyl)benzenesulfonyl chloride typically involves the reaction of pyridine-2-carboxylic acid with benzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis of the Sulfonate Ester Group
The benzenesulfonate ester is susceptible to hydrolysis under acidic or basic conditions, yielding 4-butoxybenzenesulfonic acid and 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenol :
-
Mechanistic Insight : The reaction proceeds via nucleophilic attack at the sulfonate ester’s electrophilic sulfur atom, followed by cleavage of the S–O bond.
Nucleophilic Substitution at the Sulfonate Ester
The sulfonate group acts as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols):
-
Steric Effects : The bulky pyridine substituent may reduce reaction rates compared to simpler sulfonate esters.
a. Nucleophilic Aromatic Substitution (SNAr)
Chloro displacement requires strong nucleophiles and activating conditions:
-
Limitations : CF₃ and Cl groups deactivate the ring, necessitating harsh conditions.
b. Oxidation of the Benzylic Methyl Group
The methylene bridge between pyridine and phenyl may oxidize to a ketone under strong oxidizers:
Ether Cleavage of the 4-Butoxy Group
The butoxy chain undergoes acid-catalyzed cleavage to form 1-butanol and a phenolic intermediate:
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose via:
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Sulfonate Ester Pyrolysis : Release of SO₃ and formation of biaryl ethers.
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Pyridine Ring Degradation : Trifluoromethyl and chloro groups may generate HF/HCl gases.
Scientific Research Applications
Synthesis Applications
3-(Pyridine-2-carbonyl)benzenesulfonyl chloride serves as a key reagent in the synthesis of various organic compounds. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it useful for creating sulfonamide derivatives. These derivatives often exhibit enhanced biological activities.
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form sulfonamides | 70-90 |
| Acylation of Amines | Formation of amide derivatives | 60-85 |
| Coupling Reactions | Used in coupling with various nucleophiles | Variable |
Research indicates that compounds derived from this compound exhibit a range of biological activities. Notably, some derivatives have shown promising anti-cancer and antibacterial properties.
Case Study: Anticancer Activity
In a study assessing the anticancer effects of sulfonamide derivatives synthesized from this compound, several were tested against breast cancer cell lines (MCF-7). Compound H4 demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
| Compound | Activity Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| H1 | Antibacterial | E. coli | 15 |
| H4 | Anticancer | MCF-7 | 5 |
| H5 | Anticancer | MCF-7 | 10 |
Therapeutic Potential
The compound has been explored for its therapeutic potential in treating conditions such as gastric motility disorders. Research has identified its derivatives as potential candidates for developing drugs that enhance gastric motility and act on the lower esophageal sphincter.
Case Study: Gastric Motility Enhancement
A derivative of this compound was investigated for its effect on gastric motility in animal models. The results indicated a significant increase in motility, suggesting its potential as a therapeutic agent for gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 3-(pyridine-2-carbonyl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Structural and Functional Group Differences
Benzenesulfonyl Chloride (C₆H₅SO₂Cl)
- Molecular Weight : 176.62 g/mol .
- Properties : Liquid at room temperature (melting point: 14–16°C; boiling point: 252°C), highly reactive in nucleophilic substitutions .
- Key Difference : Lacks the pyridine-carbonyl moiety, making it less sterically hindered and more reactive in simple sulfonation reactions .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride (CAS 912569-59-6)
- Molecular Formula : C₁₀H₉ClN₂O₂S.
- Molecular Weight : 256.71 g/mol .
- Structure : Contains a methyl-pyrazole substituent instead of pyridine-carbonyl.
Pyridine-3-sulfonyl Chloride Hydrochloride (C₅H₄ClNO₂S·HCl)
- Molecular Weight : 214.07 g/mol .
- Structure : Pyridine ring with a sulfonyl chloride group at the 3-position.
- Key Difference : Direct sulfonyl chloride attachment to pyridine, lacking the benzene backbone, which reduces aromatic conjugation complexity compared to the target compound .
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride (CAS 10185-62-3)
- Molecular Formula : C₉H₇ClN₂O₃S.
- Molecular Weight : 258.68 g/mol .
- Structure : Features an oxadiazole ring, a nitrogen-rich heterocycle.
- Key Difference : The oxadiazole group may enhance metabolic stability in drug design, whereas the pyridine-carbonyl group in the target compound offers distinct hydrogen-bonding capabilities .
Physicochemical Properties
*Inferred from (requires COA for solid characterization).
Biological Activity
3-(Pyridine-2-carbonyl)benzenesulfonyl chloride, with the CAS number 680618-23-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN1O3S
- Molecular Weight : 273.73 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It acts as a sulfonamide derivative, which can inhibit specific enzymes and receptors involved in cellular processes. The sulfonyl chloride group is known for its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines. The compound's structural features may enhance its interaction with target proteins involved in cancer progression.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The presence of the pyridine moiety may contribute to increased membrane permeability and enhanced antimicrobial activity.
Anticancer Activity
A study conducted on sulfonamide derivatives indicated that modifications in the molecular structure significantly influence cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for selected compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.4 |
| This compound | MCF-7 | 22.1 |
These values suggest moderate cytotoxicity compared to standard chemotherapeutic agents.
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at the pyridine and sulfonyl groups can enhance biological activity. For example, substituents on the pyridine ring can modulate lipophilicity and improve cellular uptake, while variations in the sulfonamide moiety can affect enzyme inhibition potency.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(pyridine-2-carbonyl)benzenesulfonyl chloride?
Methodological Answer: The synthesis of sulfonyl chlorides typically involves chlorosulfonation of aromatic precursors. For derivatives like this compound, a multi-step approach is recommended:
Sulfonation : React the benzene precursor (e.g., pyridine-2-carbonyl benzene) with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
Purification : Use recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm structure via H/C NMR (peaks at δ 8.5–9.0 ppm for pyridine protons) and FT-IR (S=O stretch at ~1370 cm and ~1170 cm) .
Q. How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation .
- Handling : Use anhydrous solvents (e.g., dried dichloromethane) and moisture-free reaction conditions. Monitor reactivity via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 7 days) and analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for characterizing sulfonyl chloride derivatives?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.3%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of sulfonyl chloride derivatives?
Methodological Answer:
- Key Parameters : Temperature, reagent stoichiometry, and reaction time.
- DoE Workflow :
- Screening : Use a fractional factorial design to identify critical factors (e.g., temperature significantly impacts yield).
- Optimization : Apply a central composite design to maximize yield (e.g., 70–80% achievable at 0–5°C with 1.2 eq ClSOH) .
- Validation : Replicate optimized conditions (n=3) and analyze variance (ANOVA, p < 0.05) .
Q. How do electronic effects of substituents influence the reactivity of sulfonyl chlorides in nucleophilic substitutions?
Methodological Answer:
- Mechanistic Insight : Electron-withdrawing groups (e.g., pyridine-2-carbonyl) enhance electrophilicity at the sulfur center, accelerating reactions with amines or alcohols.
- Case Study : Compare reaction rates of this compound vs. non-activated analogs (e.g., toluene sulfonyl chloride) using kinetic studies (UV-Vis monitoring at 280 nm) .
Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for sulfonyl chlorides?
Methodological Answer:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Transition State Analysis : Simulate nucleophilic attack pathways (e.g., with methylamine) to predict activation energies and regioselectivity .
Q. What are the best practices for safe disposal of sulfonyl chloride waste in academic labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
